Lithium dodecyl sulfate

Catalog No.
S607827
CAS No.
2044-56-6
M.F
C12H26LiO4S
M. Wt
273.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium dodecyl sulfate

CAS Number

2044-56-6

Product Name

Lithium dodecyl sulfate

IUPAC Name

lithium;dodecyl sulfate

Molecular Formula

C12H26LiO4S

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);

InChI Key

GQHVYRGZGHNLKO-UHFFFAOYSA-N

SMILES

[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-]

Synonyms

ammonium dodecyl sulfate, ammonium lauryl sulfate, dodecyl sulfate, dodecyl sulfate, ammonium salt, dodecyl sulfate, barium salt, dodecyl sulfate, cadmium salt, dodecyl sulfate, calcium salt, dodecyl sulfate, cesium salt, dodecyl sulfate, cobalt (+2) salt, dodecyl sulfate, copper (+2) salt, dodecyl sulfate, lead (+2) salt, dodecyl sulfate, lithium salt, dodecyl sulfate, magnesium salt, dodecyl sulfate, magnesium, sodium salt (4:1:2), dodecyl sulfate, manganese (+2) salt, dodecyl sulfate, manganese salt, dodecyl sulfate, nickel (+2) salt, dodecyl sulfate, potassium salt, dodecyl sulfate, rubidium salt, dodecyl sulfate, silver (+1) salt, dodecyl sulfate, strontium salt, dodecyl sulfate, thallium (+1) salt, dodecyl sulfate, zinc salt (2:1), lauryl sulfate, laurylsulfate, lithium dodecyl sulfate, lithium lauryl sulfate, magnesium dodecyl sulfate, magnesium lauryl sulfate, potassium dodecyl sulfate

Canonical SMILES

[Li].CCCCCCCCCCCCOS(=O)(=O)O

Synthesis and Characterization:

Lithium dodecyl sulfate (LDS), also known as sulfuric acid, monododecyl ester, lithium salt, is a synthetic anionic surfactant commonly used in scientific research. Its synthesis typically involves the reaction of dodecyl alcohol (dodecanol) with sulfuric acid, followed by neutralization with lithium hydroxide.

Researchers often characterize LDS using various techniques, including:

  • Fourier Transform Infrared Spectroscopy (FTIR): This technique helps identify the functional groups present in the molecule, confirming its structure.
  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the molecule's structure and the environment of its individual atoms.
  • Mass spectrometry: This technique helps determine the molecular weight and identify potential impurities in the sample.

Applications in Cell and Molecular Biology:

LDS finds numerous applications in cell and molecular biology research due to its amphiphilic nature, meaning it has both water-soluble (hydrophilic) and water-insoluble (hydrophobic) regions. Some notable applications include:

  • Cell Lysis: LDS can disrupt cell membranes, releasing cellular contents for further analysis in techniques like protein extraction and enzyme assays.
  • Protein Solubilization: LDS can help solubilize certain proteins, making them amenable to further purification and characterization.
  • Electrophoresis: LDS is commonly used in gel electrophoresis techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to separate proteins based on their size and charge.

Applications in Nanotechnology:

LDS also plays a role in various nanotechnology applications, including:

  • Synthesis of Nanoparticles: LDS can act as a stabilizing agent, preventing nanoparticles from aggregating during synthesis and facilitating their dispersion in aqueous solutions.
  • Micellar Systems: LDS can form micelles, which are self-assembled structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to encapsulate and deliver drugs or other molecules.

Lithium dodecyl sulfate is an organic compound with the molecular formula C12H25O4S\text{C}_{12}\text{H}_{25}\text{O}_4\text{S} and a CAS number of 2044-56-6. It appears as a fine white powder or crystalline flakes and is soluble in water, making it a versatile compound in various applications. As an anionic surfactant, it possesses a negatively charged sulfate group, which allows it to interact effectively with positively charged molecules. Its unique structure includes a long hydrophobic hydrocarbon chain, which contributes to its surfactant properties and ability to form micelles in solution .

Typical of surfactants:

  • Hydrolysis: In aqueous solutions, lithium dodecyl sulfate may undergo hydrolysis, resulting in the formation of lauryl alcohol and sulfuric acid .
  • Formation of Micelles: At concentrations above its critical micelle concentration, lithium dodecyl sulfate forms micelles, which encapsulate hydrophobic substances, facilitating their solubilization .
  • Interaction with Proteins: It can denature proteins by disrupting hydrophobic interactions, making it useful in biochemical applications such as electrophoresis .

Lithium dodecyl sulfate exhibits notable biological activity, particularly in molecular biology:

  • Nucleic Acid Isolation: It is effective in isolating nucleic acids from cellular components by disrupting protein-lipid interactions that normally protect nucleic acids within cells. This property is crucial for applications in genetic research and diagnostics .
  • Nuclease Inhibition: The compound has been shown to inhibit nucleases, enzymes that degrade nucleic acids, thereby preserving the integrity of DNA and RNA during isolation processes .
  • Cell Membrane Interaction: Its surfactant properties allow it to interact with cell membranes, facilitating the release of intracellular contents for various analytical techniques .

Lithium dodecyl sulfate can be synthesized through several methods:

  • Direct Sulfation: The most common method involves the sulfation of lauryl alcohol using sulfuric acid. This reaction yields lithium dodecyl sulfate after neutralization with lithium hydroxide or lithium carbonate .
  • Neutralization Reaction: Another approach is to react sodium dodecyl sulfate with lithium chloride or lithium bromide, leading to the formation of lithium dodecyl sulfate through ion exchange .

Lithium dodecyl sulfate finds extensive use across various fields:

  • Biochemistry: It is widely used as a detergent in protein analysis and nucleic acid isolation techniques such as agarose gel electrophoresis .
  • Nanotechnology: The compound serves as a surfactant in the synthesis of nanomaterials, helping to stabilize colloidal dispersions .
  • Cosmetics and Personal Care: Due to its emulsifying properties, it is also utilized in formulations for shampoos and skin care products .
  • Analytical Chemistry: It is employed in chromatography and other analytical techniques for separating biomolecules .

Studies on the interactions of lithium dodecyl sulfate reveal its effectiveness as a surfactant and its role in biochemical applications:

  • Protein Denaturation Studies: Research has shown that lithium dodecyl sulfate can effectively denature proteins by disrupting their tertiary structures due to hydrophobic interactions with the long hydrocarbon chain .
  • Electrophoretic Mobility: Its influence on the mobility of nucleic acids during electrophoresis has been extensively documented, highlighting its utility in molecular biology protocols .

Lithium dodecyl sulfate shares similarities with other surfactants but has unique properties that distinguish it:

Compound NameMolecular FormulaUnique Properties
Sodium dodecyl sulfateC12H25NaO4SMore commonly used; higher solubility than lithium salt
Potassium dodecyl sulfateC12H25KO4SSimilar properties; used where potassium ions are preferred
Cetyltrimethylammonium bromideC19H42BrNQuaternary ammonium salt; different charge characteristics
Dodecylbenzene sulfonic acidC18H30O3SStronger acidity; used in industrial applications

Lithium dodecyl sulfate's unique combination of solubility and ability to inhibit nucleases makes it particularly valuable for biochemical research and applications involving nucleic acids .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

273.17118391 g/mol

Monoisotopic Mass

273.17118391 g/mol

Heavy Atom Count

18

Related CAS

151-41-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 245 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (58.78%): Flammable solid [Danger Flammable solids];
H302+H332 (34.29%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (80.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (91.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (34.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (64.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (76.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2044-56-6

General Manufacturing Information

Sulfuric acid, monododecyl ester, lithium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types